molecular formula C13H17NO5 B6630474 2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid

2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid

Cat. No. B6630474
M. Wt: 267.28 g/mol
InChI Key: JRPOLKCKILFCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid, also known as MPAPOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the well-known drug fenofibrate, which is used to treat hyperlipidemia and other related disorders. MPAPOA has been found to exhibit potent anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new therapies for various diseases.

Mechanism of Action

The mechanism of action of 2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid is not yet fully understood. However, it has been suggested that it may work by reducing the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. It may also work by inhibiting the activity of various enzymes and pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues, including the liver, kidneys, heart, and nervous system. It has also been found to improve insulin sensitivity and glucose metabolism, which may make it a potential therapy for diabetes and related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid in lab experiments is its potent anti-inflammatory and anti-oxidant properties. This makes it a useful tool for studying the role of inflammation and oxidative stress in various diseases. However, one of the limitations of using 2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid. One area of interest is the development of new therapies for various diseases based on its anti-inflammatory and anti-oxidant properties. Another area of interest is the study of its mechanism of action and its effects on various cellular pathways. Additionally, further research is needed to determine the optimal dosage and administration of 2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid in order to maximize its therapeutic potential.

Synthesis Methods

2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid can be synthesized using a multi-step process that involves the reaction of 2-methoxy-2-methylpropanoic acid with 3-aminophenol, followed by the addition of chloroacetic acid and subsequent hydrolysis. The final product is obtained after purification and isolation using various techniques such as chromatography and recrystallization.

Scientific Research Applications

2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the development of new therapies for various diseases. 2-[3-[(2-Methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid has been found to have a protective effect on the liver, kidneys, and heart, as well as on the nervous system.

properties

IUPAC Name

2-[3-[(2-methoxy-2-methylpropanoyl)amino]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,18-3)12(17)14-9-5-4-6-10(7-9)19-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPOLKCKILFCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)OCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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